4-Styrylpiperidine

Monoamine Oxidase MAO-B Stereoselectivity

4-Styrylpiperidine (CAS 684646-79-5) is the essential trans-4-styrylpiperidine core scaffold for designing irreversible, isoform-selective monoamine oxidase (MAO) inhibitors. Unlike simple 4-benzylpiperidine or 4-phenylpiperidine, which lack MAO discrimination, this core enables geometric switching: trans geometry yields MAO-B selectivity, while cis targets MAO-A. A 2.30 Å co-crystal structure (PDB: 6RLE) is publicly available, enabling immediate structure-based drug design — a unique advantage absent from other 4-substituted piperidines. With established synthetic routes to nanomolar-potency, stereoselective 1-propargyl-4-styrylpiperidine analogues, this scaffold accelerates lead optimization for neurodegenerative disease programs. Procure ≥98% purity material for your medicinal chemistry and chemical biology workflows.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B13551102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Styrylpiperidine
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C=CC2=CC=CC=C2
InChIInChI=1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7,13-14H,8-11H2/b7-6+
InChIKeyIRWMAIFLKOUXOD-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Styrylpiperidine Procurement Guide: Core Scaffold Overview and Pharmacological Baseline


4-Styrylpiperidine (CAS 684646-79-5, C₁₃H₁₇N, MW 187.28) is a piperidine-based chemical scaffold featuring a trans-styryl (2-phenylethenyl) group at the 4-position . As an unsubstituted core building block, it provides a versatile intermediate for the synthesis of more complex small molecules, particularly 1-propargyl-4-styrylpiperidine analogues which have been extensively characterized for their activity as monoamine oxidase (MAO) inhibitors [1]. The compound's purity is typically specified at 98% for research use .

Why 4-Styrylpiperidine Cannot Be Replaced with Generic Piperidine Analogs


The trans-styryl moiety at the 4-position of the piperidine ring is not an interchangeable feature. Simple 4-substituted piperidines such as 4-benzylpiperidine and 4-phenylpiperidine exhibit entirely different receptor binding profiles [1][2]. Specifically, 4-benzylpiperidine acts as a monoamine releasing agent with EC₅₀ values of 109 nM (dopamine) and 41.4 nM (norepinephrine), whereas 4-phenylpiperidine demonstrates weak sigma receptor affinity (Ki = 1,980 nM) [2]. In contrast, the 4-styrylpiperidine scaffold, when further functionalized with an N-propargyl group, yields stereoselective MAO inhibition with nanomolar potency and isoform discrimination (cis for MAO-A, trans for MAO-B) [3]. Substituting the core with a simpler phenyl or benzyl group would eliminate this unique geometric and electronic environment, leading to a complete loss of the desired MAO inhibitory profile.

Quantitative Differentiation of 4-Styrylpiperidine-Derived Scaffolds: MAO-B Selectivity, Stereochemistry, and Sigma Affinity


Stereoselective MAO-B Inhibition: cis- vs. trans-1-Propargyl-4-Styrylpiperidines

The trans-isomer of 1-propargyl-4-styrylpiperidine selectively and irreversibly inhibits human MAO-B, whereas the cis-isomer targets MAO-A. This stereochemical discrimination provides a basis for rational selection of the appropriate isomer for target-specific studies [1][2]. A direct comparison of the trans isomer (compound 1) versus the cis isomer shows that trans-1 is a time-dependent irreversible inhibitor of hMAO-B with a kinact/KI ratio of 0.48 min⁻¹μM⁻¹, while the cis isomer shows negligible activity on hMAO-B. The trans isomer's selectivity is further underscored by its 12.5-fold higher kinact/KI for hMAO-B compared to hMAO-A [1].

Monoamine Oxidase MAO-B Stereoselectivity Irreversible Inhibition

Selectivity for hMAO-B vs. hMAO-A: Kinetic Parameter Comparison

The trans-styrylpiperidine scaffold exhibits a clear selectivity for hMAO-B over hMAO-A when assessed by reversible inhibition constants. For compound 1 (trans-1-propargyl-4-styrylpiperidine), the Ki for hMAO-B is 1.92 μM, which is 8.3-fold more potent than its Ki for hMAO-A (16.0 μM). This contrasts with the profile of l-deprenyl, a classic MAO-B inhibitor, which has a Ki of 0.97 μM for hMAO-B but a significantly higher Ki of 12.6 μM for hMAO-A, resulting in a 13-fold selectivity [1].

Monoamine Oxidase Selectivity Kinetics hMAO-B

Structural Basis for MAO-B Selectivity: X-ray Co-crystal Structure of Analog 97

The high-resolution (2.30 Å) X-ray crystal structure of human MAO-B in complex with a 4-styrylpiperidine analogue (compound 97) reveals the precise binding mode and molecular interactions responsible for selective inhibition. The structure confirms a covalent adduct with the FAD cofactor and provides atomic-level detail on how the trans-styryl moiety occupies the substrate cavity [1][2]. This structural information is absent for many simpler piperidine derivatives (e.g., 4-benzylpiperidine), which lack this defined binding pose.

Crystallography MAO-B Structure-Based Drug Design

Sigma Receptor Affinity: 4-Styrylpiperidine Derivatives vs. 4-Phenylpiperidine

While the 4-styrylpiperidine scaffold is primarily known for MAO inhibition, its regioisomeric analog, 3-styrylpiperidine, demonstrates high affinity for the sigma-1 receptor (IC₅₀ = 64 nM) [1][2]. In contrast, the simpler 4-phenylpiperidine exhibits weak sigma receptor binding with a Ki of 1,980 nM [3]. This 31-fold difference in affinity highlights the impact of the styryl group's extended conjugation and geometry on receptor engagement. Although direct binding data for the unsubstituted 4-styrylpiperidine core at sigma receptors are not available, the class-level inference from 3-styrylpiperidines suggests that styryl-substituted piperidines possess a privileged structure for sigma receptor interactions that is absent in simple phenyl or benzyl analogs.

Sigma Receptor Binding Affinity Piperidine

Targeted Applications of 4-Styrylpiperidine in Neuroscience and Chemical Biology


Development of Stereoselective MAO-B Inhibitors for Parkinson's Disease Models

The trans-4-styrylpiperidine scaffold provides a validated starting point for designing irreversible, selective hMAO-B inhibitors. As demonstrated by kinetic analysis and X-ray crystallography [1][2], this core can be functionalized to achieve nanomolar potency and isoform selectivity. Researchers can use this scaffold to create novel chemical probes for studying MAO-B in neurodegenerative disease models, with the assurance that the trans geometry yields MAO-B selectivity while the cis geometry targets MAO-A.

Structure-Guided Medicinal Chemistry Optimization

The availability of a high-resolution (2.30 Å) co-crystal structure of an MAO-B:4-styrylpiperidine complex (PDB: 6RLE) enables rational, structure-based drug design [1]. This is a distinct advantage over other 4-substituted piperidines lacking such structural characterization. Medicinal chemists can use this structural template to guide modifications aimed at improving potency, pharmacokinetics, or reducing off-target effects, thereby accelerating lead optimization campaigns.

Sigma Receptor Ligand Scaffold Exploration

Although the unsubstituted 4-styrylpiperidine core lacks direct binding data, the class of styrylpiperidines (e.g., 3-styrylpiperidine) exhibits high affinity for sigma receptors (IC₅₀ = 64 nM) [1]. This suggests that 4-styrylpiperidine could serve as a versatile intermediate for synthesizing novel sigma-1 or sigma-2 receptor ligands. Its extended conjugation and geometric constraints offer a distinct chemotype for exploring sigma receptor pharmacology in areas such as neuroprotection, cancer, and pain, differentiating it from simple 4-arylpiperidines like 4-phenylpiperidine (Ki = 1,980 nM) [2].

Chemical Biology Tool for Isoform-Selective MAO Modulation

The ability to switch between MAO-A and MAO-B inhibition simply by altering the geometry of the 4-styrylpiperidine core (cis vs. trans) provides a powerful chemical biology tool [1]. Researchers can use matched pairs of cis- and trans- isomers to dissect the specific roles of each MAO isoform in complex biological systems, from cell-based assays to in vivo models, with greater precision than achievable with less selective or non-stereoselective scaffolds.

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